ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride
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Overview
Description
Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a piperidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride typically involves multiple steps, starting with the reaction of ethyl acetoacetate with hydrazine to form a pyrazole derivative. This intermediate is then reacted with piperidine under specific conditions to introduce the piperidine ring. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents would be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes.
Industry: The compound can be used in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate: This compound is similar to other pyrazole derivatives, which are known for their diverse biological activities.
Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride:
Properties
IUPAC Name |
ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8;;/h7-8,13H,2-6,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYMBPRBIZDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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